REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14]>>[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH:14][C:4](=[O:5])[CH:3]([O:8][CH3:9])[O:2][CH3:1]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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COC(C(=O)OC)OC
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(CN)C=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
this mixture was stirred at 50° C. for 16 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The completed reaction
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Type
|
CUSTOM
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Details
|
was transferred to a flask
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Type
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CUSTOM
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Details
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re-crystallized from heptane yielding the desired product as an off-white solid
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Type
|
CUSTOM
|
Details
|
5 min
|
Duration
|
5 min
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(CNC(C(OC)OC)=O)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |